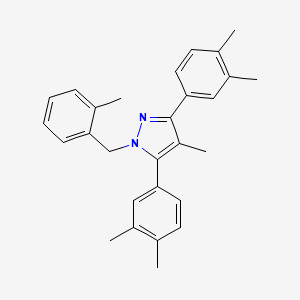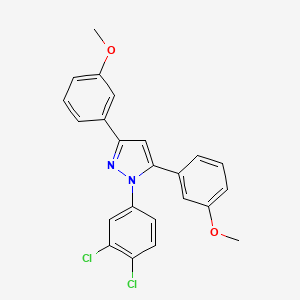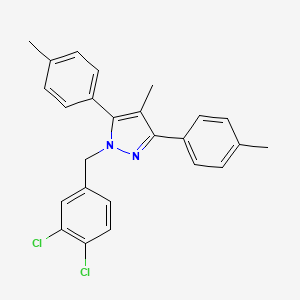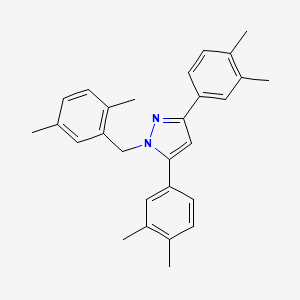![molecular formula C26H20N4O3 B10929549 3-[(2E)-3-(1',5'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10929549.png)
3-[(2E)-3-(1',5'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-3-(1’,5’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids with a common skeleton of 1,3-diaryl-2-propen-1-one. This compound is characterized by the presence of a bipyrazole moiety and a chromenone ring, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-[(2E)-3-(1’,5’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one can be achieved through an aldol condensation reaction. This involves the reaction between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde in the presence of ethanolic sodium hydroxide at room temperature . The reaction mixture is stirred for 16 hours, followed by the addition of ice-cold water to precipitate the product. The solid product is then purified by recrystallization from a methanol/chloroform mixture .
Chemical Reactions Analysis
3-[(2E)-3-(1’,5’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown potential in various scientific research applications due to its unique chemical structure. It has been studied for its antimicrobial, antifungal, and anticancer activities . The presence of the bipyrazole and chromenone moieties contributes to its biological activity, making it a promising candidate for drug development and other biomedical applications .
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(1’,5’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with cellular signaling pathways and DNA .
Comparison with Similar Compounds
Similar compounds to 3-[(2E)-3-(1’,5’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one include other chalcones and pyrazole derivatives. These compounds share similar chemical structures and biological activities, but the presence of the bipyrazole and chromenone moieties in the title compound makes it unique . Other similar compounds include 3,5-dimethyl-1-phenylpyrazole and 3-acetyl-2,5-dimethylfuran .
Properties
Molecular Formula |
C26H20N4O3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[(E)-3-[3-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazol-4-yl]prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C26H20N4O3/c1-17-22(15-27-29(17)2)25-19(16-30(28-25)20-9-4-3-5-10-20)12-13-23(31)21-14-18-8-6-7-11-24(18)33-26(21)32/h3-16H,1-2H3/b13-12+ |
InChI Key |
VZHCDFGEWPOOQM-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)C2=NN(C=C2/C=C/C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=NN1C)C2=NN(C=C2C=CC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10929490.png)
![1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929491.png)
![ethyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-2-(prop-2-en-1-ylamino)-1,3-thiazole-5-carboxylate](/img/structure/B10929492.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929497.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929504.png)
![1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929509.png)
![1-benzyl-N-(2,6-dimethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929521.png)
![2-[1'-methyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10929537.png)

![1-benzyl-6-cyclopropyl-3-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929547.png)

![(5-cyclopropyl-1H-pyrazol-3-yl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10929557.png)
